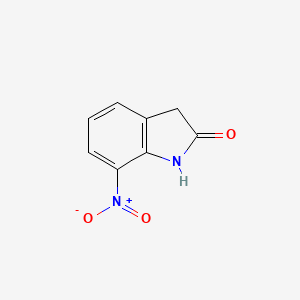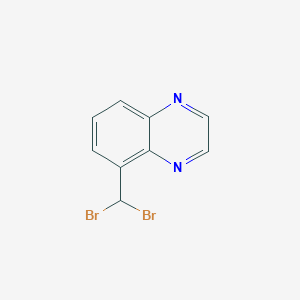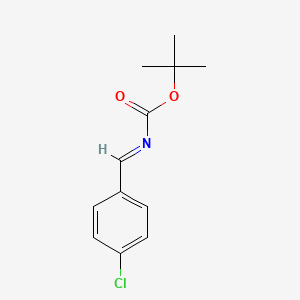
(E)-tert-Butyl 4-chlorobenzylidenecarbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound (E)-1-(4-chlorobenzylidene)semicarbazide was synthesized and characterized by elemental analysis, IR spectra, 1H NMR spectra, and single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure and electronic properties of similar compounds have been investigated using the density functional theory method (B3LYP) with a 6-31G (d) basis set . The atomic charges and frontier molecular orbital energies were also performed .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the molecular geometry and electronic properties of the Schiff base compound (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline in the ground state have been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the nonlinear optical properties of 4-methyl N-(4-chlorobenzylidene) aniline crystal were measured by Z-scan technique .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Scientific Field
Materials Science and Engineering
Summary of Application
The compound (E)-N1-(4-Chlorobenzylidene)-N4-Phenylbenzene-1,4-Diamine has been investigated as a corrosion inhibitor for mild steel in 1M HCl .
Methods of Application
The efficiency of this inhibitor was tested using polarization technique, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) .
Results
The results showed that this inhibitor behaved as a good corrosion inhibitor even at low concentration. It was found to be a mixed inhibitor, acting dominantly as a cathodic inhibitor. The compound was found to be adsorbed on the mild steel, therefore blocking the active sites .
Gel Formation
Scientific Field
Chemistry and Materials Science
Summary of Application
Carbohydrate-based low molecular weight gelators, which can include compounds similar to “(E)-tert-Butyl 4-chlorobenzylidenecarbamate”, have been studied extensively over the past decade. These self-assembling systems built from natural products have high significance as biocompatible materials and renewable resources .
Methods of Application
The bottom-up strategy in designing low molecular weight gelators (LMWGs) for a variety of applications has been adopted by many researchers .
Results
These gelators have been used in a variety of applications, including environmental remediation, ion sensing, catalysis, drug delivery, and 3D-printing .
Synthesis of Biologically Active Compounds
Scientific Field
Pharmaceutical Science
Summary of Application
A compound similar to “(E)-tert-Butyl 4-chlorobenzylidenecarbamate”, known as (E)-N’-(4-chloro benzylidene) hydrazinecarbothiohydrazide (4-Chloro B)HCT, has been synthesized for biological studies .
Methods of Application
The compound was synthesized by reacting 4-chloro benzaldehyde and thiocarbohydrazide under microwave irradiation without a catalyst under solvent-free conditions .
Results
The compound was tested for antibacterial activity against S. aureus and E. coli and antifungal activity against A. niger and Rhizopus spe. The compound was found to be biologically active in very low concentrations .
Cycloaddition Reactions
Scientific Field
Organic Chemistry
Summary of Application
The [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one have been investigated using density functional theory .
Methods of Application
The regio- and stereoselectivities of the [3 + 2] cycloaddition reactions were investigated using computational chemistry .
Results
The results showed that the experimental observations are predicted correctly by the PBE0-D3BJ/Def2TZVPP level of theory .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (NE)-N-[(4-chlorophenyl)methylidene]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-8H,1-3H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWWXKWBUQUIIT-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457308 | |
| Record name | (E)-tert-Butyl 4-chlorobenzylidenecarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-tert-Butyl 4-chlorobenzylidenecarbamate | |
CAS RN |
779342-75-5, 685132-77-8 | |
| Record name | (E)-tert-Butyl 4-chlorobenzylidenecarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(4-chlorophenyl)methylidene]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)

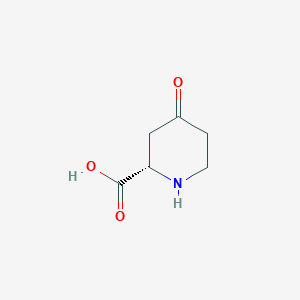
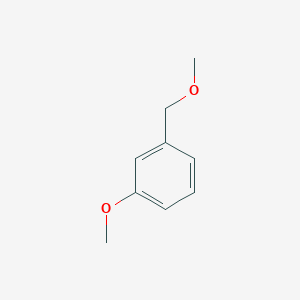
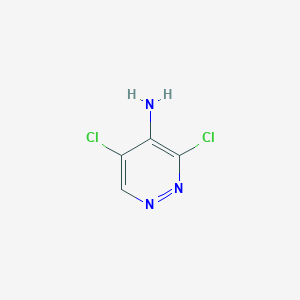
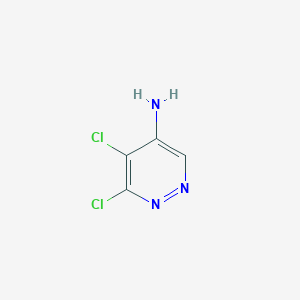
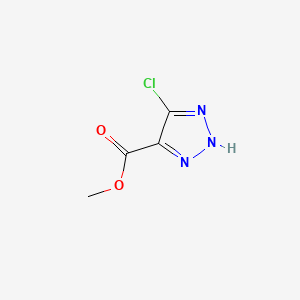
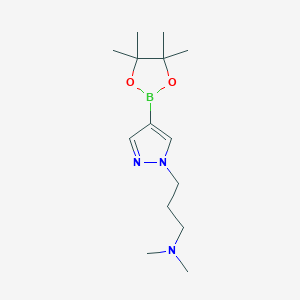
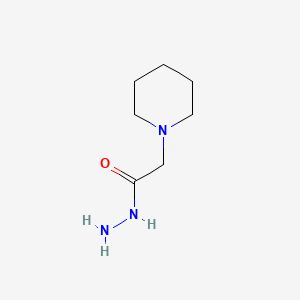
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
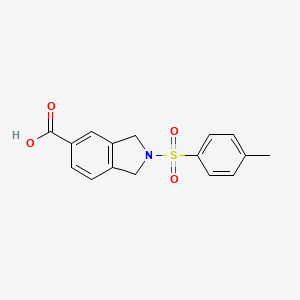
![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
